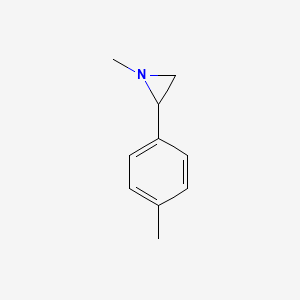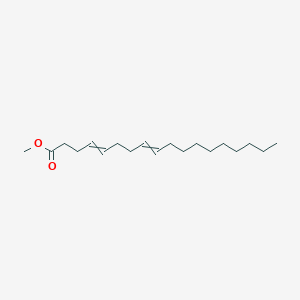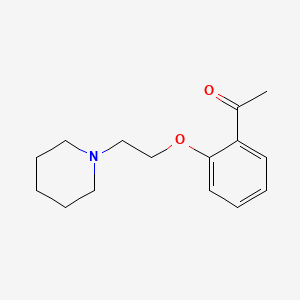![molecular formula C15H15ClN2O B14599119 3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine CAS No. 61075-13-6](/img/structure/B14599119.png)
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine is an organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a chloro group at the 3rd position and a phenoxy group at the 6th position of the pyridazine ring The phenoxy group is further substituted with a 4-methyl-2-(2-methylprop-2-en-1-yl) moiety
Vorbereitungsmethoden
The synthesis of 3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridazine with 4-methyl-2-(2-methylprop-2-en-1-yl)phenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloro-substituted pyridazine ring, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various substituted derivatives.
Addition: The double bond in the 2-methylprop-2-en-1-yl moiety can undergo addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of addition products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study specific biochemical pathways or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into their functions and mechanisms.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery. Its biological activity can be evaluated through various pharmacological assays.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit a particular enzyme or receptor, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine can be compared with other similar compounds, such as:
3-Chloro-6-phenoxypyridazine: This compound lacks the methyl and isopropenyl substituents on the phenoxy group, resulting in different chemical and biological properties.
3-Chloro-6-[4-methylphenoxy]pyridazine: This compound has a simpler structure with only a methyl group on the phenoxy moiety, leading to variations in reactivity and applications.
3-Chloro-6-[4-isopropenylphenoxy]pyridazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
61075-13-6 |
|---|---|
Molekularformel |
C15H15ClN2O |
Molekulargewicht |
274.74 g/mol |
IUPAC-Name |
3-chloro-6-[4-methyl-2-(2-methylprop-2-enyl)phenoxy]pyridazine |
InChI |
InChI=1S/C15H15ClN2O/c1-10(2)8-12-9-11(3)4-5-13(12)19-15-7-6-14(16)17-18-15/h4-7,9H,1,8H2,2-3H3 |
InChI-Schlüssel |
KZXOASRKIAUTHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC2=NN=C(C=C2)Cl)CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)

![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)

![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
![Methoxy(dimethyl)[1-(trimethylsilyl)propan-2-yl]silane](/img/structure/B14599071.png)
![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)





